![molecular formula C13H19NO2 B3114529 N,N-diethyl-2-(3-methylphenoxy)acetamide CAS No. 2021-08-1](/img/structure/B3114529.png)
N,N-diethyl-2-(3-methylphenoxy)acetamide
Overview
Description
“N,N-diethyl-2-(3-methylphenoxy)acetamide” is a chemical compound with the molecular formula C13H19NO2 . It is also known by its IUPAC name, N,N-dimethyl-2-(2-methylphenoxy)acetamide .
Molecular Structure Analysis
The molecular structure of “N,N-diethyl-2-(3-methylphenoxy)acetamide” can be represented by the InChI code: 1S/C11H15NO2/c1-9-6-4-5-7-10(9)14-8-11(13)12(2)3/h4-7H,8H2,1-3H3 .Physical And Chemical Properties Analysis
“N,N-diethyl-2-(3-methylphenoxy)acetamide” is a liquid at room temperature . It has a molecular weight of 193.25 .Scientific Research Applications
- Quinazoline derivatives, including N,N-diethyl-2-(3-methylphenoxy)acetamide, have demonstrated potential antitumor activity . Specifically, this compound exhibits inhibitory effects against gastric tumor cells (MKN45) in vitro. Notably, two derivatives showed higher inhibitory activity than Gefitinib, a known positive control .
- In silico and in vitro studies have identified novel ligands targeting the translocator protein (TSPO). Among them, 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo [1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide (GMA 15) stands out. It exhibits a remarkable 61-fold enhancement in affinity compared to the reference standard DPA-714 .
- N,N-diethyl-2-(3-methyl-phenyl)-acetamide and related analogues have been investigated for their insect repellent efficacy. These compounds showed varying durations of protection against insects, with some providing up to 5 hours of repellency .
- Researchers have characterized the crystal structure of N,N-diethyl-2-(3-methylphenoxy)acetamide using X-ray diffraction analysis. This structural information aids in understanding its properties and interactions .
- The synthesis of N,N-diethyl-2-(3-methylphenoxy)acetamide involves several steps, including chlorination, nucleophilic substitution, and amidation. The synthetic route provides insights into its preparation and potential modifications .
Antitumor Activity
TSPO Ligand
Insect Repellent Properties
Crystal Structure Determination
Synthetic Approach
Safety and Hazards
properties
IUPAC Name |
N,N-diethyl-2-(3-methylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-14(5-2)13(15)10-16-12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBRYRNAZCSUIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=CC(=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(3-methylphenoxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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